molecular formula C14H11Cl2F3N4O2 B2840910 N~1~-(4-chloro-2-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine CAS No. 341966-47-0

N~1~-(4-chloro-2-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine

Cat. No.: B2840910
CAS No.: 341966-47-0
M. Wt: 395.16
InChI Key: OFJYGFQZNQIEGO-UHFFFAOYSA-N
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Description

N~1~-(4-chloro-2-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine is a complex organic compound characterized by the presence of both chloro and nitro functional groups on an aromatic ring, as well as a trifluoromethyl group on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chloro-2-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine typically involves multi-step organic reactions. One common method starts with the nitration of 4-chlorophenol to produce 4-chloro-2-nitrophenol. This intermediate is then reacted with 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-chloro-2-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

N~1~-(4-chloro-2-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(4-chloro-2-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the nitro and chloro groups can influence its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(4-chloro-2-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine is unique due to the combination of its functional groups and the specific arrangement of these groups on the aromatic and pyridine rings. This unique structure contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2F3N4O2/c15-9-1-2-11(12(6-9)23(24)25)20-3-4-21-13-10(16)5-8(7-22-13)14(17,18)19/h1-2,5-7,20H,3-4H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJYGFQZNQIEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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